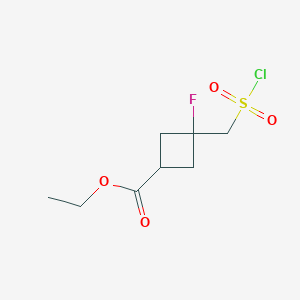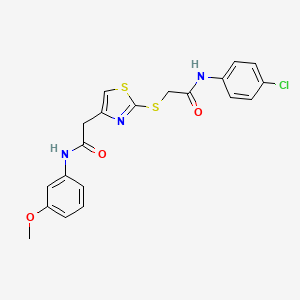![molecular formula C24H29N5 B2961361 9-{[2-(azepan-1-yl)ethyl]amino}-10,17-diazatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1(17),2,8,11(16),12,14-hexaene-2-carbonitrile CAS No. 844862-81-3](/img/structure/B2961361.png)
9-{[2-(azepan-1-yl)ethyl]amino}-10,17-diazatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1(17),2,8,11(16),12,14-hexaene-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-{[2-(azepan-1-yl)ethyl]amino}-10,17-diazatetracyclo[8.7.0.0{3,8}.0{11,16}]heptadeca-1(17),2,8,11(16),12,14-hexaene-2-carbonitrile is a complex organic compound with a unique tetracyclic structure. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-{[2-(azepan-1-yl)ethyl]amino}-10,17-diazatetracyclo[8.7.0.0{3,8}.0{11,16}]heptadeca-1(17),2,8,11(16),12,14-hexaene-2-carbonitrile involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of benzoyl isothiocyanate with 2-(2-aminophenyl)-1H-benzimidazole . The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) under reflux conditions. The product is then purified using column chromatography and characterized by various spectroscopic techniques, including IR, NMR, and GC-MS .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize production costs. Additionally, continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
9-{[2-(azepan-1-yl)ethyl]amino}-10,17-diazatetracyclo[8.7.0.0{3,8}.0{11,16}]heptadeca-1(17),2,8,11(16),12,14-hexaene-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in various alkylated or acylated derivatives .
Aplicaciones Científicas De Investigación
9-{[2-(azepan-1-yl)ethyl]amino}-10,17-diazatetracyclo[8.7.0.0{3,8}.0{11,16}]heptadeca-1(17),2,8,11(16),12,14-hexaene-2-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antiviral, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals
Mecanismo De Acción
The mechanism of action of 9-{[2-(azepan-1-yl)ethyl]amino}-10,17-diazatetracyclo[8.7.0.0{3,8}.0{11,16}]heptadeca-1(17),2,8,11(16),12,14-hexaene-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .
Comparación Con Compuestos Similares
Similar Compounds
- N-[(9E)-8,10,17-Triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaen-9-ylidene]benzamide : A structurally similar compound with potential biological activities .
- 3-{2-[(Adamantan-1-yl)(methyl)amino]ethyl}benzo[d]thiazol-2(3H)-one : Another compound with a similar azepane ring structure, explored for its sigma receptor binding properties .
Uniqueness
9-{[2-(azepan-1-yl)ethyl]amino}-10,17-diazatetracyclo[8.7.0.0{3,8}.0{11,16}]heptadeca-1(17),2,8,11(16),12,14-hexaene-2-carbonitrile is unique due to its specific tetracyclic structure and the presence of both azepane and diazatetracyclic moieties. This combination of structural features contributes to its distinct chemical reactivity and potential biological activities .
Propiedades
IUPAC Name |
11-[2-(azepan-1-yl)ethylamino]-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5/c25-17-20-18-9-3-4-10-19(18)23(26-13-16-28-14-7-1-2-8-15-28)29-22-12-6-5-11-21(22)27-24(20)29/h5-6,11-12,26H,1-4,7-10,13-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSYDWTKQPZSCHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CCNC2=C3CCCCC3=C(C4=NC5=CC=CC=C5N24)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
methanone](/img/structure/B2961279.png)
![1'-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B2961281.png)
![3-Cyclopropyl-1-{1-[2-(2-oxo-1,3-oxazolidin-3-yl)acetyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B2961282.png)


![Acetic acid, 2-[[5-(1,3-benzodioxol-5-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio]-, hydrazide](/img/structure/B2961289.png)
![1-(Chloromethyl)-3-(3-methylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2961290.png)
![4-[(4-Methylphenyl)methyl]-1,4-thiazinane 1,1-dioxide](/img/structure/B2961291.png)
![4-butoxy-N-(furan-2-ylmethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2961292.png)
![(E)-4-(Dimethylamino)-N-[1-(3-phenylpropyl)piperidin-4-yl]but-2-enamide](/img/structure/B2961293.png)
![ethyl 4-{[1,3-dimethyl-2,6-dioxo-7-(2-oxo-2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate](/img/structure/B2961294.png)
![N-(5-fluoro-2-methylphenyl)-2-({6-[(4-fluorophenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2961298.png)

![methyl 5-(((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2961301.png)
